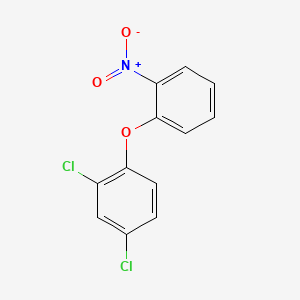

2,4-Dichloro-1-(2-nitrophenoxy)benzene

描述

The compound 2,4-Dichloro-1-(2-nitrophenoxy)benzene is a substituted aromatic ether that has garnered attention in scientific research primarily for its biological activity and its utility as a chemical intermediate. Its structure, featuring a dichlorinated phenyl ring linked via an ether bond to a nitrated phenyl ring, underpins its chemical behavior and significance.

Structure

3D Structure

属性

IUPAC Name |

2,4-dichloro-1-(2-nitrophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3/c13-8-5-6-11(9(14)7-8)18-12-4-2-1-3-10(12)15(16)17/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZUWTTGSBGJFLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20191782 | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38461-29-9 | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38461-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038461299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dichloro-1-(2-nitrophenoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20191782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dichloro-1-(2-nitrophenoxy)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.030 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dichloro 1 2 Nitrophenoxy Benzene

Chemical Reactivity and Derivatization Pathways

The chemical structure of 2,4-dichloro-1-(2-nitrophenoxy)benzene contains multiple reactive sites, allowing for a variety of subsequent chemical transformations or derivatizations.

The two chlorine atoms on the 1-(phenoxy)benzene ring remain susceptible to further nucleophilic aromatic substitution. nih.gov The reactivity of each chlorine is dictated by the electronic influence of the substituents. The chlorine at the C-4 position is para to the strongly electron-withdrawing nitro group, while the chlorine at the C-2 position is ortho to it. Both ortho and para positions are highly activated toward nucleophilic attack. wikipedia.orgmasterorganicchemistry.com

Therefore, reacting this compound with a strong nucleophile (e.g., an amine, alkoxide, or thiolate) could lead to the selective or sequential replacement of one or both chlorine atoms. The relative reactivity (C-4 vs. C-2) would depend on a combination of electronic and steric factors. Generally, the para position is sterically more accessible, which might favor substitution at C-4. Such sequential SNAr reactions are a known strategy for creating complex, multi-functionalized aromatic compounds from di- or tri-halogenated starting materials. nih.gov

The nitro group is a versatile functional group primarily because it can be readily reduced to an amino group (-NH₂). masterorganicchemistry.com This transformation is fundamental in synthetic chemistry as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-directing group, drastically altering the chemical properties of the aromatic ring. masterorganicchemistry.com

Several reliable methods exist for the reduction of aryl nitro groups, any of which could be applied to this compound to produce 2-amino-1-(2,4-dichlorophenoxy)benzene.

Common Methods for Nitro Group Reduction:

Catalytic Hydrogenation: This is a clean and efficient method involving hydrogen gas (H₂) and a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. masterorganicchemistry.comwikipedia.orgyoutube.com This method is often preferred for its high yields and simple workup.

Metal-Acid Systems: A classic and cost-effective method involves the use of an easily oxidized metal in an acidic medium. masterorganicchemistry.com Common combinations include iron and hydrochloric acid (Fe/HCl), tin and hydrochloric acid (Sn/HCl), or zinc and hydrochloric acid (Zn/HCl). masterorganicchemistry.comscispace.com These reagents are often chemoselective, reducing the nitro group without affecting other reducible functionalities like carbonyls or esters. scispace.com

Other Reducing Agents: Other reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also effectively reduce nitro groups to amines. wikipedia.org

Interactive Table: Reagents for the Reduction of Aryl Nitro Groups

| Reagent System | Type | General Applicability |

|---|---|---|

| H₂ / Pd/C (or PtO₂, Raney Ni) | Catalytic Hydrogenation | Highly efficient, clean reaction. May reduce other functional groups (e.g., alkenes, alkynes, carbonyls). masterorganicchemistry.comyoutube.com |

| Fe / HCl | Metal in Acid | Cost-effective and chemoselective for nitro groups. masterorganicchemistry.com |

| Sn / HCl | Metal in Acid | Classic method, effective but tin waste can be problematic. scispace.com |

| Zn / NH₄Cl | Metal Salt | Reduces nitro compounds to hydroxylamines. wikipedia.org |

| Na₂S₂O₄ | Sulfite-based | Can be used for selective reductions. wikipedia.org |

Oxidation Reactions Involving the Phenoxy Moiety

The phenoxy moiety of this compound is susceptible to oxidative transformations, which can lead to the introduction of new functional groups or the degradation of the aromatic ring. While specific studies on the controlled chemical oxidation of this compound are not extensively documented in readily available literature, the reactivity of related nitrodiphenyl ethers and phenolic compounds provides insights into potential transformations.

Oxidation of phenolic compounds can proceed through various mechanisms, often involving the formation of phenoxyl radicals. These reactive intermediates can then undergo further reactions. For instance, the oxidation of phenols can yield hydroxylated derivatives or quinones. In the context of nitrodiphenyl ethers, the presence of the nitro group can influence the reactivity of the aromatic rings towards oxidation.

Electrochemical studies on nitrophenyl ethers have shown that they can undergo anodic oxidation, leading to dimeric products through the coupling of electrochemically generated radicals. Furthermore, the biodegradation of related compounds, such as the herbicide nitrofen (B51676) (2,4-dichloro-1-(4-nitrophenoxy)benzene), involves oxidative pathways. Microbial degradation of nitrofen has been shown to proceed via the cleavage of the ether bond, yielding 2,4-dichlorophenol (B122985) and p-nitrophenol, which are then further metabolized. nih.gov Enzymatic systems, like those found in white-rot fungi, utilize monooxygenases or peroxidases to catalyze the degradation of diphenyl ether herbicides. nih.gov

While direct chemical oxidation of the phenoxy ring in this compound might be challenging to control, the use of specific oxidizing agents or catalytic systems could potentially lead to the formation of hydroxylated analogues or other oxidation products. For example, the oxidation of benzene (B151609) and its derivatives by hydroxyl radicals can lead to the formation of phenols and diols. researchgate.net

Table 1: Potential Oxidation Products of the Phenoxy Moiety

| Starting Material | Oxidizing System (Example) | Potential Product(s) |

| This compound | Fenton's Reagent (Fe²⁺/H₂O₂) | Hydroxylated derivatives (e.g., 2,4-dichloro-1-(x-hydroxy-2-nitrophenoxy)benzene) |

| This compound | Microbial Consortia | 2,4-Dichlorophenol, 2-Nitrophenol (B165410) |

| This compound | Electrochemical Oxidation | Dimeric ether-linked compounds |

Synthesis of Structural Analogues and Related Compounds

The synthesis of structural analogues of this compound primarily relies on two classical and versatile methods for the formation of the diaryl ether linkage: the Ullmann condensation and nucleophilic aromatic substitution (SNA_r). These methods allow for the systematic variation of substituents on either of the aromatic rings, providing access to a diverse range of related compounds.

The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with a phenol (B47542). organic-chemistry.org In the context of synthesizing analogues of this compound, this would typically involve the reaction of a substituted 2-nitrophenol with a substituted 1-halo-2,4-dichlorobenzene, or conversely, the reaction of 2,4-dichlorophenol with a substituted 1-halo-2-nitrobenzene. The reaction is generally carried out at elevated temperatures in the presence of a copper catalyst and a base. Modern variations of the Ullmann reaction may employ ligands to facilitate the coupling under milder conditions.

Nucleophilic aromatic substitution (SNA_r) is another powerful tool for the synthesis of diaryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups, such as a nitro group. libretexts.org For the synthesis of analogues of the target compound, this would involve the reaction of a substituted phenoxide with an activated aryl halide. For instance, reacting a substituted phenol with 1,2,4-trichloro-5-nitrobenzene would lead to the displacement of the chlorine atom ortho or para to the nitro group. The presence of the nitro group is crucial as it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction. libretexts.orgyoutube.com

The precursor, 2,4-dichloronitrobenzene (B57281), can be synthesized via the nitration of 1,3-dichlorobenzene. google.com This intermediate can then be used in Ullmann-type couplings. For example, the reaction of 3,4-dichloro-1-nitrobenzene with sodium methoxide (B1231860) in methanol (B129727) results in the nucleophilic substitution of the chlorine atom at the 4-position to yield 4-methoxy-2-chloro-1-nitrobenzene.

Table 2: Examples of Synthetic Approaches to Structural Analogues

| Reaction Type | Reactant 1 | Reactant 2 | Catalyst/Base | Product (Analogue) |

| Ullmann Condensation | 2-Nitrophenol | 1-Bromo-2,4-dichlorobenzene | Cu/K₂CO₃ | This compound |

| Ullmann Condensation | 4-Methyl-2-nitrophenol | 1-Iodo-2,4-dichlorobenzene | CuI/Ligand, Base | 2,4-Dichloro-1-(4-methyl-2-nitrophenoxy)benzene |

| Nucleophilic Aromatic Substitution | Sodium 4-chlorophenoxide | 1,2-Dichloro-4-nitrobenzene | - | 1-(4-Chlorophenoxy)-2-chloro-4-nitrobenzene |

| Nucleophilic Aromatic Substitution | Sodium methoxide | 3,4-Dichloro-1-nitrobenzene | - | 2-Chloro-4-methoxy-1-nitrobenzene |

The synthesis of a variety of substituted 2-nitrodiphenyl ethers has been reported, demonstrating the versatility of these methods. For instance, the reaction of various substituted phenols with activated aryl halides under basic conditions affords a library of diphenyl ether derivatives. These synthetic strategies provide a foundation for the exploration of the chemical space around this compound for various research applications.

Biological Activity and Molecular Mechanisms of 2,4 Dichloro 1 2 Nitrophenoxy Benzene

Spectrum of Biological Activities and Potential Applications

While comprehensive, direct experimental data on 2,4-Dichloro-1-(2-nitrophenoxy)benzene is limited, its structural similarity to other well-studied compounds allows for informed postulations regarding its potential biological effects.

Herbicidal Properties and Selectivity

Compounds structurally related to this compound, specifically nitrophenyl ether herbicides, are known for their phytotoxic effects. For instance, its isomer, nitrofen (B51676) (2,4-dichloro-1-(4-nitrophenoxy)benzene), has been recognized for its herbicidal activity. The herbicidal action of nitrophenyl ethers is generally dependent on light and oxygen, leading to rapid leaf wilting, membrane lipid peroxidation, and the destruction of chlorophyll (B73375).

The primary mode of action for this class of herbicides is the inhibition of the enzyme protoporphyrinogen (B1215707) oxidase (PPO). nih.gov PPO is a key enzyme in the biosynthesis of both chlorophyll in plants and heme in animals. nih.govchimia.ch Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from its normal location within the plastid. In the cytoplasm, it is oxidized to protoporphyrin IX. This molecule, when exposed to light, becomes a potent photosensitizer, generating reactive oxygen species (ROS) that cause rapid cellular damage through lipid peroxidation, ultimately leading to the death of the plant cell. awsjournal.org

The selectivity of nitrophenyl ether herbicides can vary among different plant species. Factors influencing selectivity may include the rate of herbicide uptake, translocation, and metabolism within the plant. While some diphenylether herbicides can be used for post-emergence control of broadleaf weeds in certain crops, their application can sometimes lead to phytotoxicity in the treated crop itself. epa.gov

Insecticidal Effects and Efficacy

Furthermore, studies on other chlorinated compounds have demonstrated insecticidal properties. The presence of chlorine atoms in a molecule can enhance its lipophilicity, facilitating its penetration through the insect cuticle and interaction with internal target sites. However, without specific efficacy data for this compound, its potential as a practical insecticide remains speculative.

Antimicrobial Activity against Various Microorganisms

The antimicrobial potential of this compound is suggested by studies on other halogenated and nitrated aromatic compounds. For instance, hydrazones possessing a 2,4-dichloro moiety have demonstrated significant antibacterial and antifungal activities, comparable to established drugs like ciprofloxacin (B1669076) and fluconazole. chemrxiv.org These compounds were found to be active against a range of bacteria, including Staphylococcus aureus and Proteus mirabilis, and were also effective against fungal strains. chemrxiv.org

Similarly, other research has highlighted the antimicrobial properties of compounds containing dichlorophenyl and triazole-thiadiazole structures, which showed activity against both Gram-positive and Gram-negative bacteria, as well as fungi. actascientific.com The antimicrobial action of such compounds is often attributed to their ability to disrupt cellular processes or membrane integrity. For example, some phenolic compounds are known to permeabilize bacterial membranes. rug.nl

The following table summarizes the antimicrobial activity of a related compound, 5-(6-(2,4-dichlorophenyl)- ontosight.ainih.govchemrxiv.orgtriazolo[3,4-b] ontosight.ainih.govmdpi.comthiadiazol-3-yl)benzene-1,2,3-triol, providing an indication of the potential spectrum of activity for dichlorophenyl-containing molecules.

Table 1: Antimicrobial Activity of a Dichlorophenyl-Containing Compound

| Microorganism | Minimum Inhibitory Concentration (MIC) in μg/ml |

|---|---|

| Staphylococcus aureus | 125 |

| Bacillus subtilis | 250 |

| Escherichia coli | 250 |

| Pseudomonas aeruginosa | 500 |

| Candida albicans | 250 |

| Aspergillus niger | 500 |

Data derived from a study on a structurally related dichlorophenyl-containing compound. actascientific.com

Elucidation of Molecular Mechanisms of Action

The biological activities of this compound are intrinsically linked to the interactions of its specific chemical structure with biological macromolecules and the roles of its distinct functional groups.

Interaction with Biological Targets, Enzymes, and Proteins

As previously mentioned, the primary molecular target for the herbicidal activity of nitrophenyl ethers is the enzyme protoporphyrinogen oxidase (PPO). nih.govchimia.ch The inhibitor binds to the active site of the enzyme, preventing the binding of its natural substrate, protoporphyrinogen IX. This leads to the cascade of events culminating in light-dependent oxidative stress and cell death. awsjournal.org The interaction between PPO inhibitors and the enzyme is a subject of ongoing research, with molecular modeling studies helping to elucidate the specific binding modes within the catalytic domain. awsjournal.org

While direct evidence for this compound is lacking, it is plausible that it would also target PPO. The structural features of the molecule, including the diphenyl ether linkage and the substitution pattern on the phenyl rings, are consistent with those of known PPO inhibitors.

Role of Specific Functional Groups (Nitro Group, Chlorine Atoms) in Biological Reactivity

The biological reactivity of this compound is significantly influenced by the presence of the nitro group and the chlorine atoms.

The nitro group is a strong electron-withdrawing group. This property can make the aromatic rings more susceptible to nucleophilic attack, a key step in some metabolic activation pathways and interactions with biological molecules. The nitro group itself can be reduced within cells to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, leading to cytotoxicity and genotoxicity. This mechanism is a known contributor to the biological effects of many nitroaromatic compounds.

The chlorine atoms also play a crucial role. Their presence increases the lipophilicity of the molecule, which can enhance its ability to cross biological membranes and accumulate in lipid-rich environments. The position of the chlorine atoms on the benzene (B151609) ring is also critical for biological activity. In the case of PPO inhibitors, the substitution pattern on the phenyl ring is known to be a key determinant of their inhibitory potency and selectivity. The 2,4-dichloro substitution pattern is common in many active herbicides and other bioactive molecules, suggesting its importance for effective interaction with the target site.

Toxicological Research and Health Implications of 2,4 Dichloro 1 2 Nitrophenoxy Benzene

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The biological fate of 2,4-Dichloro-1-(2-nitrophenoxy)benzene within an organism is a critical determinant of its potential toxicity. Studies have investigated its absorption, distribution, metabolism, and excretion (ADME) primarily in animal models to understand how the body processes this compound.

Absorption Pathways and Bioavailability

Oral exposure is a primary route of absorption for nitrofen (B51676). Following oral administration in pregnant Long-Evans rats, the compound is absorbed from the gastrointestinal tract. nih.gov While specific bioavailability percentages from these studies are not detailed, the detection of the compound and its metabolites in various maternal and embryonic tissues confirms its systemic absorption after ingestion. nih.govnih.gov Another potential route of exposure for agricultural workers is through dermal contact. nih.gov

Identification of Metabolic Pathways and Key Metabolites

Once absorbed, nitrofen undergoes metabolic transformation. In pregnant rats, high-performance liquid chromatography has identified several metabolites in addition to the parent compound. nih.gov The primary metabolic pathways involve reduction of the nitro group and hydroxylation of the aromatic rings.

Key metabolites identified in maternal blood, liver, and embryo-placental extracts include:

4'-amino derivative

4'-acetylamino derivative

Two hydroxylated derivatives nih.gov

5-hydroxy derivative, which was found to be the major metabolite in maternal tissues nih.gov

Interestingly, one study found that the purified 4'-amino metabolite did not show adverse effects on neonatal survival when administered orally to pregnant rats, suggesting that the parent compound or other metabolites may be responsible for its toxicity. nih.gov Studies in rats have shown that the major metabolic pathway involves conjugation with glutathione, leading to the formation of mercapturic acid which is then excreted. ca.gov

Systemic Distribution and Elimination Profiles

Following absorption, nitrofen and its metabolites distribute throughout the body. In pregnant rats, radioactivity from labeled nitrofen was found to accumulate in maternal fat, with lower concentrations detected in the liver, kidney, and other tissues. nih.gov The parent compound is initially deposited in maternal fat and then redistributes to other maternal organs and the embryo after 48 hours. nih.gov Radioactivity was detected in the embryonic compartment as early as two to three hours after dosing. nih.govnih.gov

The elimination of nitrofen and its metabolites occurs through both urine and feces. In rats, approximately 75% of the administered dose is excreted in the feces and about 20% in the urine. inchem.org Unchanged nitrofen is primarily found in the feces. inchem.org The half-life of radiolabeled nitrofen in the maternal blood of pregnant rats was estimated to be approximately 8 days, while in maternal plasma, it was estimated to be 42 hours in another study. nih.govnih.gov

Carcinogenicity Research

Long-term studies have provided evidence of the carcinogenic potential of technical-grade nitrofen in experimental animals. inchem.orgnih.govnih.gov These studies are crucial for assessing the long-term health risks associated with exposure to this compound.

Design and Outcomes of Long-Term Carcinogenicity Bioassays

Carcinogenicity bioassays of nitrofen have been conducted in both rats and mice, primarily through dietary administration. In a study conducted by the National Cancer Institute, technical-grade nitrofen was administered in the feed to Osborne-Mendel rats and B6C3F1 mice for 78 weeks, followed by an observation period. nih.govnih.gov

The International Agency for Research on Cancer (IARC) has classified technical-grade nitrofen as "possibly carcinogenic to humans" (Group 2B), based on sufficient evidence of carcinogenicity in experimental animals. inchem.orgornl.gov The U.S. National Toxicology Program (NTP) has concluded that nitrofen is "reasonably anticipated to be a human carcinogen". nih.govnih.gov

Interactive Table: Summary of Long-Term Carcinogenicity Bioassays of Nitrofen

| Species (Strain) | Route of Administration | Key Findings | Reference |

| Mice (B6C3F1) | Dietary | Significantly increased incidence of hepatocellular carcinomas in both sexes. Statistically significant increase in hemangiosarcomas of the liver in high-dose males. | nih.govnih.gov |

| Rats (Osborne-Mendel) | Dietary | Statistically significant positive association with carcinomas of the pancreas in females. | nih.govnih.gov |

Assessment of Organ-Specific Tumor Induction and Pre-neoplastic Lesions

The carcinogenic effects of nitrofen appear to be organ-specific in the animal models tested.

In mice , the primary target organ is the liver . A high incidence of hepatocellular carcinoma was observed in both male and female mice at both low and high dose levels. nih.govnih.gov Additionally, a significant dose-related increase in hemangiosarcomas of the liver was noted in male mice. nih.govnih.gov

In rats , the evidence points to the pancreas as a target organ in females. A statistically significant increase in the incidence of adenocarcinomas of the pancreas was observed in female rats. inchem.orgnih.gov These pancreatic tumors were described as highly invasive ductal carcinomas. ornl.gov The evaluation of carcinogenicity in male rats was inconclusive in one study due to poor survival rates related to the chemical's toxicity. nih.govnih.gov

Regarding pre-neoplastic lesions, one study noted that control mice that died early had a high incidence of amyloidosis at multiple sites and chronic inflammation of the kidney. nih.gov However, the primary focus of the carcinogenicity findings remains the induction of tumors in the liver and pancreas.

Reproductive and Developmental Toxicity Research

Information regarding the effects of this compound on reproduction and development is not available in the public scientific record. Safety Data Sheets for the compound explicitly state that no data is available for reproductive toxicity. nih.gov

No studies were found that investigated the effects of this compound on fertility, pregnancy, or the development of offspring. Data on key endpoints such as effects on mating performance, fertility indices, litter size, and neonatal health are absent from the literature.

As there are no foundational reproductive or developmental toxicity studies for this compound, no research has been conducted on the specific methodologies required to distinguish direct harm to a developing fetus from effects that are secondary to toxicity in the parent. The application of such advanced toxicological methods is contingent upon initial findings of adverse effects in general reproductive studies, which are not currently available. chemicalsafety.com

Other Systemic and Organ-Specific Toxicities

Studies on compounds structurally related to this compound indicate a potential for significant toxicity to the liver and haematological system. Chronic administration of its isomer, nitrofen (2,4-dichloro-1-(4-nitrophenoxy)benzene), has been shown to produce liver toxicity in multiple laboratory animal species, including mice, rats, and dogs. nih.gov Long-term dietary exposure to 2,4-dichloronitrobenzene (B57281) (2,4-DCNB), a related chemical, resulted in a dose-dependent increase in the incidence of hepatocellular adenomas, hepatocellular carcinomas, and hepatoblastomas in mice of both sexes. nih.goviarc.fr

Non-neoplastic liver lesions have also been observed. In mice, 2,4-DCNB exposure led to hepatocellular hypertrophy and the development of acidophilic hepatocellular foci. iarc.fr Similarly, studies on 2,5-dichloronitrobenzene, another related isomer, demonstrated increased liver weight and hepatocellular hypertrophy in rats. oecd.org In fetal rats exposed to nitrofen, evidence of hepatic hypertrophy and increased cellular apoptosis was documented. nih.gov

Regarding haematological effects, several chloronitrobenzene compounds, which are structurally similar, are known to be methaemoglobin inducers. industrialchemicals.gov.au This can lead to a condition where the blood's ability to carry oxygen is reduced, potentially causing secondary tissue damage from oxidative stress. industrialchemicals.gov.au

Table 1: Summary of Hepatic Toxicity Findings for Related Compounds

| Compound | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Nitrofen | Mice, Rats, Dogs | General liver toxicity from chronic administration. nih.gov | nih.gov |

| Nitrofen | Mice | Development of liver tumors. nih.gov | nih.gov |

| Nitrofen | Fetal Rats | Hepatic hypertrophy, increased apoptosis. nih.gov | nih.gov |

| 2,4-Dichloronitrobenzene | Mice | Hepatocellular adenomas, carcinomas, hepatoblastomas; hepatocellular hypertrophy. nih.goviarc.fr | nih.goviarc.fr |

| 2,5-Dichloronitrobenzene | Rats | Increased hepatic weight, hepatocellular hypertrophy. oecd.org | oecd.org |

| Chloronitrobenzenes | N/A | Methaemoglobin induction. industrialchemicals.gov.au | industrialchemicals.gov.au |

The kidney is another primary target organ for the toxicity of this chemical class. Prenatal exposure to nitrofen in rats is known to induce hydronephrosis, a condition where one or both kidneys swell due to a buildup of urine. nih.govnih.gov Offspring from pregnant rats exposed to nitrofen also showed a compromised ability to produce concentrated urine. nih.gov In a rat model where nitrofen induced congenital diaphragmatic hernia, the kidneys of the fetuses were found to be smaller and hypoplastic, indicating arrested development. nih.gov

Long-term feeding studies with 2,4-dichloronitrobenzene have demonstrated its carcinogenic potential in the kidneys of rats. nih.gov These studies revealed a significant, dose-dependent induction of renal cell adenomas and carcinomas in both male and female rats. nih.gov Furthermore, a pre-neoplastic lesion, described as atypical tubular hyperplasia in the proximal tubules, was significantly increased in all groups of rats fed 2,4-DCNB. nih.gov

Table 2: Summary of Renal Toxicity Findings for Related Compounds

| Compound | Species | Key Findings | Reference(s) |

|---|---|---|---|

| Nitrofen | Rats (prenatal) | Induction of hydronephrosis; impaired urine concentrating ability in offspring. nih.govnih.gov | nih.govnih.gov |

| Nitrofen | Fetal Rats | Kidney hypoplasia (smaller kidneys). nih.gov | nih.gov |

| 2,4-Dichloronitrobenzene | Rats | Renal cell adenomas and carcinomas; atypical tubular hyperplasia. nih.gov | nih.gov |

Table 3: Potential Neurological Manifestations Based on Para-dichlorobenzene (PDCB) Toxicity

| Manifestation | Description | Reference(s) |

|---|---|---|

| Leukoencephalopathy | Disease of the white matter of the brain. | nih.gov |

| Cognitive Decline | Worsening of memory and thinking skills. | nih.gov |

| Ataxia | Loss of full control of bodily movements. | nih.gov |

| Dysarthria | Slurred or slow speech. | nih.gov |

| Peripheral Neuropathy | Damage to nerves outside of the brain and spinal cord. | nih.gov |

Investigations into the local effects of related compounds on skin and eyes have yielded mixed results. There have been occasional reports of skin irritation in humans associated with the commercial use of nitrofen. nih.gov However, laboratory animal studies did not classify nitrofen as a sensitizer, a substance that can cause an allergic reaction upon repeated contact. nih.gov

In contrast, the related compound 2,4-dichloronitrobenzene is considered to be a skin sensitizer. industrialchemicals.gov.auindustrialchemicals.gov.au This is supported by mechanistic and structural alerts for protein binding, which is a key step in the development of skin sensitization. industrialchemicals.gov.au An evaluation statement for 1,4-dichloro-2-nitrobenzene (B41259) (2,5-DCNB) noted that while it was not expected to be a skin irritant, it was irritating to the eye and showed potential for skin sensitization in human patch tests. industrialchemicals.gov.au A safety data sheet for this compound indicates that contact with skin and eyes should be avoided, although specific test data is not provided. echemi.com

Table 4: Summary of Local Irritation and Sensitization Findings for Related Compounds

| Compound | Finding | Species/Test Type | Reference(s) |

|---|---|---|---|

| Nitrofen | Occasional skin irritation | Human (commercial use) | nih.gov |

| Nitrofen | Not a sensitizer | Laboratory Animals | nih.gov |

| 2,4-Dichloronitrobenzene | Skin sensitizer | N/A | industrialchemicals.gov.auindustrialchemicals.gov.au |

| 1,4-Dichloro-2-nitrobenzene | Not a skin irritant | In vitro study | industrialchemicals.gov.au |

| 1,4-Dichloro-2-nitrobenzene | Eye irritant | In vitro / In vivo | industrialchemicals.gov.au |

| 1,4-Dichloro-2-nitrobenzene | Potential skin sensitizer | Human patch test | industrialchemicals.gov.au |

Environmental Fate, Transport, and Ecotoxicology of 2,4 Dichloro 1 2 Nitrophenoxy Benzene

Environmental Persistence and Degradation Pathways

Detailed research findings on the environmental persistence and specific degradation pathways of 2,4-Dichloro-1-(2-nitrophenoxy)benzene are not extensively documented in peer-reviewed literature. General principles of environmental chemistry suggest that as a dichlorinated nitrophenyl ether, its persistence would be influenced by the stability of the ether linkage and the susceptibility of the aromatic rings to degradation.

Hydrolysis: Specific experimental data on the rate and products of hydrolysis for this compound are not available. The ether bond in diphenyl ethers can be resistant to hydrolysis under typical environmental pH conditions.

Photodegradation: While it is known that PCDEs can undergo photolysis, specific studies quantifying the photodegradation rates and identifying the transformation products of this compound under various light conditions are not present in the available scientific literature. nih.gov

There is a lack of specific studies on the microbial degradation of this compound in soil and aquatic environments. Research on other chlorinated diphenyl ethers suggests that the number and position of chlorine atoms can significantly impact their biodegradability. However, without specific data, the amenability of this compound to microbial breakdown remains uncharacterized.

No specific research is available that details the influence of environmental factors such as pH, temperature, and nutrient availability on the degradation kinetics of this compound.

Environmental Transport and Distribution Research

Comprehensive studies detailing the transport and distribution of this compound in the environment are not available. The transport of this compound would generally be governed by its physical-chemical properties, such as its water solubility, vapor pressure, and partitioning behavior.

Specific data on the adsorption coefficient (Koc) of this compound to soil and sediment are not documented. This value is crucial for predicting the compound's tendency to bind to organic matter in soil and sediment, which in turn affects its mobility.

Without data on its adsorption characteristics and persistence, the mobility and leaching potential of this compound in various soil types cannot be accurately assessed. Generally, compounds with low water solubility and high adsorption coefficients are less mobile and have a lower potential to leach into groundwater.

Volatilization Characteristics and Atmospheric Transport Potential

Limited information is publicly available regarding the specific volatilization characteristics of this compound. A key indicator for volatilization from water, the Henry's Law constant, is not readily found in the scientific literature for this specific compound. Similarly, data on its vapor pressure, which would help in assessing its tendency to enter the atmosphere, is noted as unavailable in safety data sheets for the compound. echemi.com

Without these fundamental physical-chemical properties, a quantitative assessment of its atmospheric transport potential is not feasible. In general, the atmospheric transport of a chemical is influenced by its volatility, as well as its persistence in the atmosphere, which is determined by degradation processes such as photolysis and reaction with atmospheric oxidants. mdpi.comeeer.org However, specific studies detailing these characteristics for this compound are not currently available.

Ecotoxicological Investigations in Environmental Compartments

Comprehensive ecotoxicological data for this compound is largely absent from the available scientific literature. Safety Data Sheets for the compound consistently report that no data is available for its various ecotoxicological endpoints. echemi.com

Aquatic Ecotoxicity Assessments (e.g., Fish, Aquatic Invertebrates, Algae)

Specific studies detailing the acute and chronic toxicity of this compound to aquatic organisms such as fish, aquatic invertebrates (like Daphnia), and algae have not been identified. echemi.com Consequently, key metrics like the LC50 (lethal concentration for 50% of a test population) for fish and EC50 (effective concentration for 50% of a test population) for invertebrates and algae are not available for this compound.

Bioaccumulation Potential in Aquatic and Terrestrial Food Chains

There is no available data on the bioaccumulation potential of this compound in either aquatic or terrestrial food chains. echemi.com The bioconcentration factor (BCF), a key parameter for assessing the potential of a chemical to accumulate in organisms from the surrounding environment, has not been determined for this substance.

Long-Term Ecological Impact Studies on Ecosystem Health

No long-term ecological impact studies focusing on the effects of this compound on ecosystem health have been found in the reviewed literature. Such studies are crucial for understanding the potential for chronic effects and broader ecosystem-level consequences, but this information is currently lacking for this specific chemical.

Terrestrial Ecotoxicity Evaluations (e.g., Soil Organisms, Plants)

Information regarding the toxicity of this compound to terrestrial organisms, including soil-dwelling invertebrates and various plant species, is not available. echemi.com Therefore, its potential impact on soil health and plant life cannot be assessed.

Advanced Analytical Methodologies for 2,4 Dichloro 1 2 Nitrophenoxy Benzene and Its Metabolites

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For a compound like 2,4-Dichloro-1-(2-nitrophenoxy)benzene, which possesses characteristics such as aromatic rings, a nitro group, and chlorine atoms, several chromatographic techniques are particularly suitable.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis of nitrodiphenyl ether herbicides. researchgate.net The presence of chromophores—specifically the nitro-substituted phenyl rings—in the this compound molecule allows for sensitive detection using an ultraviolet (UV) detector. A reversed-phase HPLC setup is typically employed, where a non-polar stationary phase separates analytes based on their hydrophobicity.

The method involves injecting the sample extract into the HPLC system, where it is carried by a polar mobile phase through the column. The parent compound and its metabolites are separated based on their differential partitioning between the mobile and stationary phases. Quantification is achieved by comparing the peak area of the analyte in the sample to that of a known concentration of a reference standard. researchgate.net

Table 1: Typical HPLC Parameters for Analysis of Diphenyl Ether Herbicides

| Parameter | Value/Condition |

| Column | C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water or Methanol (B129727)/Water gradient |

| Detection | UV-Vis Diode Array Detector (DAD) at ~290 nm researchgate.net |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30-40 °C |

Gas Chromatography with Electron Capture Detection (GC-ECD) for Trace Residue Analysis

For analyzing trace residues, Gas Chromatography with an Electron Capture Detector (GC-ECD) is an exceptionally sensitive and selective technique. spectralabsci.comscioninstruments.com The high sensitivity of the ECD is due to the presence of two chlorine atoms in the this compound structure. These electronegative halogen atoms readily capture free electrons emitted by a radioactive source (typically ⁶³Ni) within the detector, causing a measurable drop in the standing current which constitutes the analytical signal.

This method is ideal for detecting minute quantities of chlorinated pesticides in complex environmental samples. gcms.cz While the parent compound is sufficiently volatile for GC analysis, some of its more polar metabolites, such as phenols, may require derivatization to increase their volatility and improve chromatographic performance. scioninstruments.comnih.gov

Table 2: Typical GC-ECD Parameters for Analysis of Chlorinated Herbicides

| Parameter | Value/Condition |

| Column | Capillary column (e.g., ZB-MultiResidue, 30 m x 0.32 mm x 0.25 µm) spectralabsci.com |

| Carrier Gas | Helium or Nitrogen at a constant flow (e.g., 2.5 mL/min) spectralabsci.com |

| Injection Mode | Splitless |

| Inlet Temperature | 250 °C spectralabsci.com |

| Oven Program | Temperature gradient (e.g., 50°C to 320°C) spectralabsci.com |

| Detector | Electron Capture Detector (ECD) |

| Detector Temperature | 350 °C spectralabsci.com |

Hyphenated Techniques (e.g., GC-Mass Spectrometry, LC-Mass Spectrometry) for Identification and Confirmation

While HPLC-UV and GC-ECD are excellent for quantification, they may lack the specificity required for unambiguous identification, especially in complex matrices or when structurally similar isomers are present. Hyphenated techniques, which couple a separation method with mass spectrometry (MS), provide definitive structural confirmation.

Gas Chromatography-Mass Spectrometry (GC-MS) is used to confirm the identity of volatile analytes. After separation by GC, the compound is ionized (commonly by electron impact, EI), and the resulting mass spectrum, a unique fragmentation "fingerprint," is used for identification. nih.gov For enhanced sensitivity and selectivity, tandem mass spectrometry (GC-MS/MS) can be employed, which is particularly useful for confirming analytes in complex samples like adipose tissue. usda.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) , and particularly its tandem version (LC-MS/MS), is a powerful tool for analyzing less volatile or thermally labile compounds, including many herbicide metabolites. researchgate.net The analytes are separated by LC and then ionized using "soft" ionization techniques like electrospray ionization (ESI) before mass analysis. This approach offers high sensitivity and specificity and is capable of simultaneously analyzing a parent compound and its various metabolites in a single run. researchgate.netmdpi.com

Sample Preparation and Derivatization Strategies for Complex Matrices

The analysis of this compound in complex matrices such as soil, water, or biological tissues requires an effective sample preparation step to extract the analyte and remove interfering substances.

A common approach involves an initial extraction using an organic solvent, followed by a cleanup step. Solid-Phase Extraction (SPE) is a widely used cleanup technique. For diphenyl ether herbicides, sorbents like graphitized carbon (e.g., Carbograph) have proven effective for isolation from water samples. researchgate.net The modern QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has also become a standard for preparing fruit and vegetable samples for multi-residue pesticide analysis. mdpi.comuni-muenchen.de For samples with high lipid content, such as fatty tissues, Gel Permeation Chromatography (GPC) is a necessary cleanup step to remove fats that would otherwise interfere with the analysis. gcms.czusda.gov

While this compound itself typically does not require derivatization for GC or LC analysis, its potential acidic or phenolic metabolites do. Derivatization converts these polar compounds into less polar, more volatile derivatives suitable for GC analysis. For instance, acidic herbicides are often converted to their methyl esters using reagents like diazomethane (B1218177) or safer alternatives such as dimethylformamide dimethyldiacetal (Methyl-8). scioninstruments.comnih.gov This step is crucial for achieving good peak shape and sensitivity in GC-based methods.

Method Validation and Quality Control in Research Applications

To ensure that analytical results are reliable and accurate, the chosen method must be rigorously validated. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. For pesticide residue analysis, validation is typically performed according to internationally recognized guidelines, such as the SANTE guidelines from the European Commission. mdpi.comeurl-pesticides.eu Key performance characteristics are assessed during validation.

Linearity: Establishes the concentration range over which the instrument's response is proportional to the analyte concentration. mdpi.com

Accuracy (Trueness): Assessed through recovery studies, where a blank matrix is spiked with a known amount of the analyte. The percentage of the analyte recovered after the entire analytical procedure is calculated. Acceptable recovery is typically within 70-120%. thermofisher.comscielo.br

Precision: Measures the degree of agreement among individual test results when the procedure is applied repeatedly. It is expressed as the relative standard deviation (RSD) and includes repeatability (short-term, same analyst/instrument) and reproducibility (long-term, different analysts/instruments). An RSD of ≤20% is generally considered acceptable. eurl-pesticides.euscielo.br

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable accuracy and precision. mdpi.com

Table 3: Common Method Validation Acceptance Criteria for Pesticide Residue Analysis

| Validation Parameter | Acceptance Criterion | Reference |

| Accuracy (Recovery) | 70% – 120% | eurl-pesticides.euthermofisher.com |

| Precision (RSD) | ≤ 20% | eurl-pesticides.euscielo.br |

| Linearity (R²) | ≥ 0.98 | mdpi.com |

| LOQ | Lowest validated spike level meeting accuracy and precision criteria | mdpi.com |

Assessment of Analytical Method Uniformity and Stability of Reference Standards

A critical component of quality control is ensuring the integrity of the analytical reference standard. The stability of the this compound standard, both in its pure solid form and as stock solutions, must be assessed over time and under defined storage conditions. eurl-pesticides.eueurl-pesticides.eu

Stability studies involve preparing stock solutions and storing them under specified conditions (e.g., at 4°C or frozen at -20°C). eurl-pesticides.eunih.gov These solutions are then periodically analyzed against a freshly prepared standard or a stable internal reference. researchgate.net Techniques like qNMR (quantitative Nuclear Magnetic Resonance) or chromatography are used to monitor for any degradation. eurl-pesticides.eu The results are often evaluated using regression analysis to determine if a significant trend of degradation exists over the storage period. researchgate.net Long-term stability assessments have shown that many chlorinated pesticides can be stable for years when stored properly at freezing temperatures. nih.govresearchgate.net This ensures that the standards used for calibration and quantification remain accurate throughout their use.

Evaluation of Sensitivity, Accuracy, and Reproducibility

The validation of advanced analytical methodologies for this compound and its primary metabolites, bifenox (B1666994) acid and 2,4-dichlorophenol (B122985), is crucial for ensuring the reliability of residue monitoring. This section evaluates the key performance parameters of sensitivity, accuracy, and reproducibility for methods developed to quantify these compounds in various matrices.

Sensitivity

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LOQ represents the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

For This compound (Bifenox) , a simultaneous analysis method using gas chromatography with an electron capture detector (GC-ECD) has been established for various agricultural commodities. The LOQ for bifenox was determined to be 0.02 mg/kg in crops such as apple, green pepper, Kimchi cabbage, hulled rice, and soybean. nih.gov In another study focusing on water matrices, a binary solvent-liquid phase microextraction method coupled with gas chromatography-mass spectrometry (GC-MS) reported a limit of detection (LOD) of 2.0 ng/mL for bifenox. mdpi.com

The primary metabolite, Bifenox Acid (5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid), has been detected in environmental water samples. A study on the degradation of diphenyl-ether herbicides using in-tube solid-phase microextraction (IT-SPME) coupled to capillary liquid chromatography (capLC) was capable of detecting bifenox acid at low parts-per-trillion (ppt) levels. mdpi.com Another method for the determination of diphenyl-ether herbicides and their metabolites in natural waters using high-performance liquid chromatography with diode-array tandem mass spectrometric detection achieved a limit of detection of 2-3 ng/L for bifenox acid in river water.

For the metabolite 2,4-Dichlorophenol (2,4-DCP) , various highly sensitive methods have been developed. A high-performance liquid chromatography (HPLC) method for the simultaneous determination of 2,4-D and 2,4-DCP in soil samples reported an LOD of 0.02 mg/kg and an LOQ of 0.1 mg/kg for 2,4-DCP. unesp.br In water analysis, an off-line solid-phase extraction (SPE) and capillary electrophoresis method demonstrated a minimum detectable concentration for 2,4-DCP in the range of 0.02 to 0.2 ppb. nih.gov A highly sensitive procedure for chlorophenols in seawater using GC-MS/MS established an LOD in the range of 0.06–0.26 ng/L for 2,4-DCP. researchgate.net

Interactive Data Table: Sensitivity of Analytical Methods

| Compound | Method | Matrix | LOD | LOQ |

| This compound | GC-ECD | Agricultural Commodities | - | 0.02 mg/kg |

| This compound | GC-MS | Water | 2.0 ng/mL | - |

| Bifenox Acid | LC-MS/MS | River Water | 2-3 ng/L | - |

| 2,4-Dichlorophenol | HPLC | Soil | 0.02 mg/kg | 0.1 mg/kg |

| 2,4-Dichlorophenol | Capillary Electrophoresis | River Water | 0.02-0.2 ppb | - |

| 2,4-Dichlorophenol | GC-MS/MS | Seawater | 0.06-0.26 ng/L | - |

Accuracy

The accuracy of an analytical method refers to the closeness of the measured value to the true value and is typically evaluated through recovery experiments.

A comprehensive study on the simultaneous analysis of bifenox in five agricultural commodities (apple, green pepper, Kimchi cabbage, hulled rice, and soybean) demonstrated excellent accuracy. The mean recoveries for bifenox ranged from 75.7% to 114.8% across the different matrices and fortification levels. nih.gov For the analysis of bifenox in various water samples, a binary solvent-liquid phase microextraction method yielded percent recoveries within the range of 83–121%. mdpi.com

For bifenox acid , a method combining solid-phase extraction with liquid chromatography-tandem mass spectrometry for analysis in environmental waters reported recoveries ranging from 84% to 95% for river water.

The accuracy of methods for 2,4-dichlorophenol has also been well-established. A study on its determination in soil samples using HPLC reported recovery rates between 95% and 98%. unesp.br In the analysis of chlorinated phenols in river water using SPE and capillary electrophoresis, recoveries were in the 95-100% range. nih.gov Another HPLC-based method for determining 2,4-D and its transformation products in water samples found recovery percentages for 2,4-DCP to be between 95.98% and 115%. deswater.com

Interactive Data Table: Accuracy of Analytical Methods

| Compound | Method | Matrix | Fortification Levels | Recovery (%) |

| This compound | GC-ECD | Agricultural Commodities | Multiple | 75.7 - 114.8 |

| This compound | GC-MS | Water | Spiked Samples | 83 - 121 |

| Bifenox Acid | LC-MS/MS | River Water | Fortified Level | 84 - 95 |

| 2,4-Dichlorophenol | HPLC | Soil | 0.1 - 4.0 mg/kg | 95 - 98 |

| 2,4-Dichlorophenol | Capillary Electrophoresis | River Water | Spiked Samples | 95 - 100 |

| 2,4-Dichlorophenol | HPLC | Water | Spiked Samples | 95.98 - 115 |

Reproducibility

Reproducibility measures the precision of a method, typically expressed as the relative standard deviation (RSD), under the same or different conditions.

The simultaneous analysis method for bifenox in agricultural commodities showed high reproducibility, with coefficients of variation all being less than 10%, regardless of the sample type or fortification level. nih.gov

For bifenox acid , a study on its determination in environmental waters demonstrated excellent method precision, with a percent relative standard deviation of less than 10% at the fortification level.

Methods for 2,4-dichlorophenol also exhibit good reproducibility. The analysis of chlorinated phenols in river water by capillary electrophoresis showed a reproducible electrode response with an RSD of ≤5.4% for multiple injections. nih.gov An HPLC method for determining 2,4-DCP in food and water samples reported an RSD of less than 7.5%. nih.gov

Interactive Data Table: Reproducibility of Analytical Methods

| Compound | Method | Matrix | RSD (%) |

| This compound | GC-ECD | Agricultural Commodities | < 10 |

| Bifenox Acid | LC-MS/MS | Environmental Waters | < 10 |

| 2,4-Dichlorophenol | Capillary Electrophoresis | River Water | ≤ 5.4 |

| 2,4-Dichlorophenol | HPLC | Food and Water | < 7.5 |

Computational Chemistry and Structure Activity Relationship Sar Studies for 2,4 Dichloro 1 2 Nitrophenoxy Benzene

Molecular Docking Investigations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second. It is instrumental in understanding how a ligand, such as 2,4-Dichloro-1-(2-nitrophenoxy)benzene, might interact with a protein target at the atomic level.

Molecular docking simulations for diphenyl ether compounds investigate how these molecules fit into the active site of target enzymes like PPO or other proteins such as cyclooxygenase-2 (COX-2). ingentaconnect.commdpi.com These studies elucidate key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the protein's binding pocket. For instance, docking studies on related nitrobenzamide derivatives have shown that nitro groups can form charge-charge interactions and pi-anion interactions with protein residues. researchgate.net In the case of this compound, the dichlorophenyl and nitrophenoxy moieties are critical for establishing these interactions, which stabilize the ligand-protein complex.

A primary output of molecular docking is the prediction of the binding mode and the estimation of binding affinity, often expressed as a scoring function or binding energy (kcal/mol). A lower binding energy generally indicates a more stable and favorable interaction. researchgate.net Studies on similar compounds, such as benzothieno[3,2-d]pyrimidin-4-one derivatives, have used docking to compare the binding affinities of various ligands with the COX-2 active site, using reference compounds like nimesulide (B1678887) for comparison. nih.gov For this compound, docking would predict its conformation within the target's active site and provide a quantitative estimate of its binding strength, helping to rank its potential efficacy against other similar compounds. nih.gov

Molecular docking can help differentiate whether a compound is likely to act as a substrate or an inhibitor. By analyzing the binding pose and the interactions formed, researchers can infer the molecule's functional role. An inhibitor, like many diphenyl ether herbicides, will typically bind tightly within the active site, preventing the natural substrate from accessing it. ingentaconnect.com Docking simulations can reveal if the compound occupies the catalytic site and forms strong, stable interactions that are characteristic of inhibitors. This computational assessment is crucial in the early stages of drug and herbicide discovery to identify potent inhibitory molecules.

A variety of specialized software packages are available for performing molecular docking studies. These tools employ different sampling algorithms and scoring functions to predict ligand-protein interactions. iaanalysis.com The results are then typically analyzed and visualized using molecular graphics programs.

| Software/Tool | Developer/Source | Key Features |

| AutoDock | The Scripps Research Institute | Open-source software suite for predicting small molecule binding to receptors. It uses Monte Carlo, genetic, and local optimization algorithms. iaanalysis.comscripps.edu |

| AutoDock Vina | The Scripps Research Institute | A successor to AutoDock, known for improved speed and accuracy in binding mode prediction. scripps.eduparssilico.com |

| Glide | Schrödinger, LLC | A commercial tool known for high-precision docking, virtual screening, and its ability to handle protein flexibility through induced-fit docking. iaanalysis.comparssilico.comnih.gov |

| GOLD | CCDC (Cambridge Crystallographic Data Centre) | Known for its genetic algorithm, it is highly effective for virtual screening and identifying correct ligand binding poses. nih.gov |

| MOE (Molecular Operating Environment) | Chemical Computing Group | An integrated platform offering functions for molecular docking, QSAR, and drug design, supporting flexible docking of various macromolecules. iaanalysis.com |

| UCSF Chimera | UCSF | An interactive visualization program used for analyzing molecular structures and preparing them for docking simulations. mdpi.comiaanalysis.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity.

For classes of compounds like diphenyl ether herbicides, QSAR models are developed to predict their inhibitory activity against target enzymes such as PPO. ingentaconnect.com These models are built using a dataset of compounds with known activities.

A typical QSAR study involves the following steps:

Data Collection: A set of diphenyl ether compounds with measured biological activity (e.g., inhibition of PPO) is compiled. ingentaconnect.comfrontiersin.org

Descriptor Calculation: For each molecule, various physicochemical, electronic, and structural properties known as "descriptors" are calculated.

Model Building: Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to create an equation that correlates the descriptors with the biological activity. ingentaconnect.com

Model Validation: The model's predictive power is tested using an external set of compounds not used in the model's development. frontiersin.org

A QSAR study on 33 diphenyl ether herbicides successfully developed MLR and PLS models to predict their PPO inhibition activity. ingentaconnect.com The resulting models showed high statistical significance, indicating a strong correlation between the selected structural descriptors and the herbicidal activity. ingentaconnect.com Such models are invaluable for predicting the activity of new, unsynthesized compounds like this compound and for guiding the design of more potent derivatives. nih.gov

| Model Parameter | Description | MLR Model Value ingentaconnect.com | PLS Model Value ingentaconnect.com |

| N | Number of compounds in the training set | 26 | 26 |

| R² | Coefficient of determination (Goodness of fit) | 0.96 | - |

| Q² | Cross-validated R² (Predictive ability) | 0.93 | - |

| R²pred | R² for the prediction (test) set | 0.95 | 0.94 |

| F-statistic | A measure of the model's statistical significance | 120.3 | - |

Application of Statistical Methodologies in QSAR (e.g., Partial Least Squares Regression)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a compound with its biological activity. For diphenyl ether herbicides, a class to which this compound belongs, Partial Least Squares (PLS) regression is a commonly employed statistical methodology. ingentaconnect.comnih.gov PLS is particularly useful when the number of descriptor variables is large and there is a high degree of correlation among them. nih.govresearchgate.net

In a typical QSAR study of diphenyl ether herbicides, a dataset of compounds with known herbicidal activities (e.g., inhibition of protoporphyrinogen (B1215707) oxidase - PPO) is used. ingentaconnect.com Various molecular descriptors are calculated for each compound in the dataset. These descriptors can be categorized as constitutional, topological, geometrical, and electronic, among others. For instance, a study on 33 diphenyl ether herbicides utilized a multi-parametric equation with four structural descriptors to build a predictive model. ingentaconnect.com

The PLS method then constructs a linear relationship between a matrix of these molecular descriptors (independent variables) and the biological activity (dependent variable). mdpi.com The goal is to identify a set of latent variables (principal components) from the descriptor space that best explains the variance in the biological activity. For example, in a study of various pesticides, PLS models were generated to predict their dissipation half-lives in different plant parts. nih.gov

A key advantage of PLS is its ability to handle complex datasets and generate interpretable models. The regression coefficients from the PLS model indicate the relative importance of each descriptor and whether it contributes positively or negatively to the biological activity. nih.gov For instance, descriptors such as lipophilicity (logP), the presence of aromatic rings, and specific fragments like chloro and nitro groups are often found to be significant in the QSAR of diphenyl ether herbicides. nih.gov

A hypothetical PLS model for a series of diphenyl ether herbicides, including this compound, might reveal that descriptors related to molecular size, hydrophobicity, and electronic properties of the substituents are crucial for their herbicidal activity.

Table 1: Example of Descriptors Used in PLS-based QSAR Models for Diphenyl Ether Herbicides

| Descriptor Class | Example Descriptors | Potential Influence on Activity |

| Electronic | Dipole moment, HOMO/LUMO energies | Affects interactions with the target enzyme. mdpi.com |

| Steric | Molecular volume, surface area | Influences the fit of the molecule into the active site of the enzyme. |

| Hydrophobic | LogP (octanol-water partition coefficient) | Relates to the compound's ability to cross biological membranes. mdpi.com |

| Topological | Connectivity indices, shape indices | Describes the branching and overall shape of the molecule. |

Validation of QSAR Models for Internal and External Predictivity

The reliability and predictive power of a QSAR model are assessed through rigorous validation procedures. This validation is crucial to ensure that the model is not a result of chance correlation and can accurately predict the activity of new, untested compounds. Validation is typically divided into internal and external validation. ecetoc.orgnih.gov

Internal Validation: Internal validation techniques assess the robustness of the model using the training set data itself. A common method is leave-one-out (LOO) cross-validation. nih.gov In this process, one compound is removed from the training set, the model is rebuilt with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is then quantified by the cross-validated correlation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. nih.gov Another internal validation method is y-randomization, where the biological activity data is randomly shuffled to ensure that the original correlation was not due to chance. researchgate.net

External Validation: External validation involves assessing the model's ability to predict the activity of an external test set of compounds that were not used in the model development. ecetoc.org The predictive performance is often evaluated using the predictive R² (R²_pred). frontiersin.org A high R²_pred value suggests that the model has good generalizability. The selection of the training and test sets is critical and should be done in a way that both sets span the chemical space of the entire dataset. nih.gov

For a QSAR model of diphenyl ether herbicides, the statistical significance is often reported with parameters like the squared regression coefficient (R²), which indicates the proportion of variance in the biological activity explained by the model. ingentaconnect.com For example, a study on diphenyl ether herbicides reported R² values of 0.95 and 0.94 for MLR and PLS models, respectively, for the training set. ingentaconnect.com

Table 2: Key Statistical Parameters for QSAR Model Validation

| Parameter | Description | Acceptable Value |

| R² | Coefficient of determination (goodness of fit) | > 0.6 |

| Q² (LOO) | Cross-validated correlation coefficient (internal predictivity) | > 0.5 |

| R²_pred | Predictive R² for the external test set (external predictivity) | > 0.5 |

| RMSE | Root Mean Square Error (accuracy of prediction) | As low as possible |

Application of Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic and structural properties of molecules like this compound. nih.gov DFT methods can provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the reactivity and interaction of the molecule with its biological target. mdpi.com

For diphenyl ether herbicides, DFT calculations can be used to optimize the 3D structure of the molecule and to calculate various quantum chemical descriptors for use in QSAR studies. nih.gov For example, the energies of the Highest Occupied Molecular Orbital (E_HOMO) and the Lowest Unoccupied Molecular Orbital (E_LUMO) are often correlated with the molecule's ability to participate in charge-transfer interactions. mdpi.com The energy gap between HOMO and LUMO can be an indicator of the molecule's chemical stability.

In the context of this compound, DFT calculations could be employed to:

Determine the most stable conformation of the molecule.

Calculate the partial atomic charges on each atom, highlighting electrophilic and nucleophilic sites.

Visualize the HOMO and LUMO to understand the regions of the molecule involved in electron donation and acceptance.

Calculate descriptors such as dipole moment, polarizability, and electrostatic potential, which can be used to build more accurate QSAR models. nih.gov

A study on the electrochemical oxidation of the related herbicide bifenox (B1666994) utilized theoretical calculations to understand its degradation pathway, demonstrating the utility of these methods in predicting chemical behavior. researchgate.net

Table 3: Quantum Chemical Descriptors and Their Significance

| Descriptor | Description | Relevance to Activity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate electrons. |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Indicates chemical reactivity and stability. |

| Dipole Moment | Measure of the overall polarity of the molecule | Influences solubility and binding interactions. |

| Electrostatic Potential | Represents the net electrostatic effect of the molecule | Helps to identify regions for electrostatic interactions with a receptor. |

Influence of Specific Molecular Features on Activity and Reactivity

The specific molecular features of this compound, namely the dichloro-substituted phenyl ring, the ether linkage, and the nitro-substituted phenyl ring, all play a significant role in its chemical reactivity and biological activity.

The Ether Linkage: The diphenyl ether linkage provides a certain degree of conformational flexibility, allowing the two phenyl rings to rotate relative to each other. This flexibility can be crucial for achieving the optimal conformation required for binding to the active site of the PPO enzyme. ingentaconnect.com

The Nitro Group: The nitro group at the 2-position of the second phenyl ring is also a strong electron-withdrawing group. It is a key feature for the herbicidal activity of many diphenyl ether herbicides. nih.gov The nitro group can participate in hydrogen bonding and other non-covalent interactions within the enzyme's active site. researchgate.net Studies on related nitroaromatic compounds have shown that the nitro group is often essential for their biological effects. aimspress.comresearchgate.net

Potential Research Applications and Future Directions for 2,4 Dichloro 1 2 Nitrophenoxy Benzene

Role as an Intermediate in Organic Synthesis and Industrial Chemistry

The primary role of 2,4-Dichloro-1-(2-nitrophenoxy)benzene in a chemical context is that of a versatile building block. Its synthesis is typically achieved through the condensation of 2,4-dichlorophenol (B122985) and a 2-nitrohalobenzene, such as 2-nitrofluorobenzene, in the presence of a base. ontosight.ai The true synthetic utility of the compound, however, lies in the subsequent reactions of its functional groups.

The most critical transformation is the reduction of the nitro (-NO₂) group to a primary amine (-NH₂). This reaction converts the molecule into 2-amino-1-(2,4-dichlorophenoxy)benzene, a key precursor for heterocyclic synthesis. The resulting ortho-aminophenoxy moiety is ideally configured for intramolecular cyclization reactions. This process is the foundational step for creating a dichlorinated phenoxazine (B87303) scaffold. Phenoxazines are a vital class of heterocyclic compounds utilized in medicinal chemistry and materials science. nih.govresearchgate.net

The chlorine atoms on the second phenyl ring also offer sites for nucleophilic aromatic substitution (SNAr), although these reactions are less facile than those on rings directly activated by a nitro group. The reactivity allows for the introduction of additional functional groups, further diversifying the range of possible derivatives.

Table 1: Key Synthetic Transformations of this compound

| Starting Material | Reaction Type | Reagent(s) | Product | Significance |

|---|---|---|---|---|

| This compound | Nitro Group Reduction | H₂, Pd/C or Fe/HCl | 1-(2-Aminophenoxy)-2,4-dichlorobenzene | Precursor for cyclization |

| 1-(2-Aminophenoxy)-2,4-dichlorobenzene | Intramolecular Cyclization | Heat, Acid/Base Catalyst | Dichlorophenoxazine derivative | Core scaffold for drugs and dyes |

| This compound | Nucleophilic Substitution | Various Nucleophiles | Substituted diphenyl ether | Diversification of structure |

Contributions to Agrochemical Research and Development

In the field of agrochemicals, the structure of this compound is highly suggestive of potential herbicidal activity. This is primarily based on its close structural similarity to 2,4-dichloro-1-(4-nitrophenoxy)benzene, a well-known herbicide commonly called nitrofen (B51676). fishersci.canih.gov Diphenyl ether herbicides are a known class of agrochemicals, and slight modifications to their structure can lead to new products with improved efficacy or different weed specificity.

Compounds with nitrophenyl ether structures have been investigated for a range of bioactivities, including herbicidal and insecticidal properties. ontosight.ai The mode of action for many diphenyl ether herbicides involves the inhibition of the protoporphyrinogen (B1215707) oxidase (PPO) enzyme in plants, leading to rapid cell membrane disruption. It is plausible that this compound or its derivatives could exhibit a similar mechanism. Research in this area would involve synthesizing the compound and screening it for phytotoxicity against various weed and crop species to determine its potential as a lead compound for a new herbicide.

Explorations in Medicinal Chemistry for Novel Therapeutics

The most promising application of this compound lies in its potential as a precursor for novel therapeutics, particularly those based on the phenoxazine skeleton. researchgate.net As established, the compound is an ideal starting material for synthesizing dichlorinated phenoxazines. Phenoxazine derivatives are renowned for their broad and potent pharmacological activities. nih.gov

The literature is rich with examples of phenoxazines demonstrating a wide array of medicinal properties, including:

Anticancer and Antitumor Activity: Many phenoxazine-based compounds, such as the antibiotic Actinomycin D, function by intercalating into DNA, thereby inhibiting cancer cell proliferation. researchgate.net

Antimicrobial Activity: The phenoxazine core is present in various compounds with demonstrated antibacterial and antifungal effects. researchgate.net

Antiviral and Antimalarial Properties: Certain phenoxazine derivatives have shown efficacy against various viruses and the malaria-causing parasite Plasmodium falciparum. nih.gov

Drug Resistance Reversal: Some substituted phenoxazines have been identified as potent modulators of multidrug resistance (MDR) in cancer cells, a major hurdle in chemotherapy.

The synthesis of a dichlorinated phenoxazine from this compound would provide a scaffold that could be further functionalized to create libraries of novel compounds for screening against these and other diseases like diabetes and inflammation. nih.govnih.gov

Table 2: Potential Therapeutic Classes Derived from this compound

| Precursor Compound | Core Scaffold | Potential Therapeutic Class | Rationale |

|---|---|---|---|

| This compound | Dichlorophenoxazine | Anticancer Agents | Phenoxazines are known DNA intercalators. researchgate.net |

| This compound | Dichlorophenoxazine | Antimicrobial Agents | The phenoxazine structure is a known pharmacophore for antimicrobial activity. researchgate.net |

| This compound | Dichlorophenoxazine | Anti-MDR Agents | Substituted phenoxazines can reverse multidrug resistance in cancer. |

| This compound | Dichlorophenoxazine | Antiviral/Antimalarial | The heterocyclic system is active against various pathogens. nih.gov |

Emerging Applications in Advanced Materials Science

Beyond medicine, the derivatives of this compound have potential applications in materials science, primarily as functional dyes and electronic materials. The phenoxazine nucleus is a powerful chromophore and has been used as the core for various dyes, such as Nile Blue and other histological stains. nih.gov These dyes are often characterized by high photochemical stability and strong fluorescence. sciforum.net

Recent research has expanded the use of phenoxazine-based materials into high-technology applications:

Organic Light-Emitting Diodes (OLEDs): Phenoxazine derivatives can serve as electron-donating units in the emissive layer of OLEDs. researchgate.net